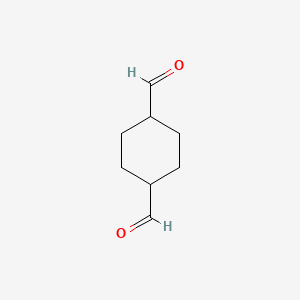
Cyclohexane-1,4-dicarbaldehyde
Overview
Description
Cyclohexane-1,4-dicarbaldehyde is a chemical compound with the molecular formula C8H12O2 . It has a molecular weight of 140.18 and is a liquid in its physical form . The IUPAC name for this compound is cyclohexane-1,4-dicarbaldehyde .
Synthesis Analysis
One method of synthesizing Cyclohexane-1,4-dicarbaldehyde involves the pyrolysis of 1,4-Bis (allyloxymethyl)cyclohexane at 540–545° . This primarily yields Cyclohexane-1,4-dicarbaldehyde, which after a Tollens reaction, gives cyclohexane-1,1,4,4-tetramethanol .Molecular Structure Analysis
The InChI code for Cyclohexane-1,4-dicarbaldehyde is 1S/C8H12O2/c9-5-7-1-2-8(6-10)4-3-7/h5-8H,1-4H2 . This indicates that the compound consists of a cyclohexane ring with aldehyde groups attached to the 1 and 4 carbons .Chemical Reactions Analysis
Cyclohexane-1,4-dicarbaldehyde does not undergo aldol condensation despite possessing α-hydrogens . This is due to steric reasons . There is no scope for an intramolecular aldol condensation .Physical And Chemical Properties Analysis
Cyclohexane-1,4-dicarbaldehyde is a liquid . It should be stored in an inert atmosphere, preferably in a freezer, under -20C .Scientific Research Applications
Crystal Structure Analysis
Cyclohexane-1,4-dicarbaldehyde and related compounds have been studied for their crystal structures. For instance, the crystal structure of 1,4-trans-cyclohexane-dicarboxylic acid, a related compound, was analyzed to understand its monoclinic structure and the conformation of the carboxylic group in various acids (Dunitz & Strickler, 1966).
Synthesis of Substituted Compounds
Cyclohexane derivatives are used in the synthesis of various chemically complex structures. For example, cyclohexene-4-carbaldehyde was used in the synthesis of 4-(cyclohex-3-enyl)-substituted 4H-chromenes and other complex molecules, demonstrating the versatility of cyclohexane derivatives in organic synthesis (Dyachenko, 2005).
Preparation of Fluorinated Cyclohexanes
Cyclohexane-1,4-dicarbaldehyde has also been used in the preparation of fluorinated cyclohexanes. A study by Davis et al. (1993) discussed the stereoselective reduction and fluorination of cyclohexane derivatives to create novel tetrasubstituted cyclohexanes (Davis, Swenson, & Burton, 1993).
Multicomponent Synthesis
Cyclohexanecarbaldehyde, a related compound, has been used in multicomponent condensations to create functionalized cyclohexyl-substituted compounds. This demonstrates the utility of cyclohexane derivatives in creating diverse chemical structures (Dyachenko, 2006).
Study of Hydrogen Bonding and Proton Transfer
Cyclohexane derivatives have been investigated for their role in hydrogen bonding and proton transfer reactions. For example, a study of 1,8-Dihydroxynaphthalene-2,7-dicarbaldehyde, a similar compound, focused on the competitive multiple hydrogen bonding effect and associated excited-state proton transfer tautomerism (Chen et al., 2017).
Conformational Studies
Research has been conducted on the conformational properties of cyclohexane-type rings. Bain et al. (2011) studied the interconversion in trans-1,4-dibromo-1,4-dicyanocyclohexane, providing insights into the dynamic behavior of such compounds (Bain et al., 2011).
Catalytic Applications
Cyclohexane-1,4-dicarbaldehyde derivatives have been used as catalysts. For instance, a copper(II) complex supported by cyclohexane-1,4-dicarboxylate was synthesized and shown to be effective in the oxidation of cyclohexane (Hazra, Mukherjee, Silva, & Pombeiro, 2014).
Environmental Analysis
Cyclohexane derivatives have been identified in environmental studies, such as in the analysis of flame retardants in Arctic beluga (Tomy et al., 2008).
Conformational Switch in Synthesis
Alkynylcyclohexanol, a derivative, has been used as a conformational switch in synthesis, demonstrating the functional utility of cyclohexane derivatives in organic chemistry (Deschamps et al., 2001).
Photophysical Properties Study
Cyclohexane derivatives have been evaluated for their photophysical properties, as seen in the study of 1,4-bis(phenylethynyl)benzene, a model for poly(phenyleneethynylene) (Beeby, Findlay, Low, & Marder, 2002).
Hydrogenation Catalysis
Cyclohexane derivatives have been used in hydrogenation catalysis, as demonstrated in the gas-phase hydrogenation of dimethyl 1,4-cyclohexane dicarboxylate (Zhang, Fan, & Li, 2013).
Liquid Crystal Research
Cyclohexane has been used in liquid crystal research, exploring its effects when used as a bulky terminal group or linkage in liquid crystal structures (Cowling, Buchkremer, & Goodby, 2011).
Safety and Hazards
Cyclohexane-1,4-dicarbaldehyde is considered hazardous . It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
cyclohexane-1,4-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-5-7-1-2-8(6-10)4-3-7/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKLKVRIQGSSKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101342945 | |
| Record name | Cyclohexane-1,4-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101342945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexane-1,4-dicarbaldehyde | |
CAS RN |
33424-83-8 | |
| Record name | Cyclohexane-1,4-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101342945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




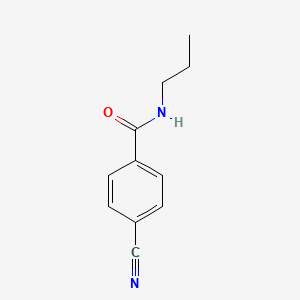
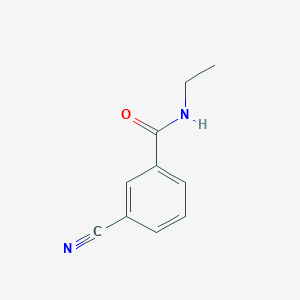
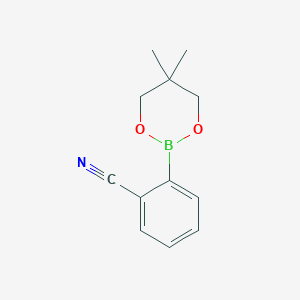


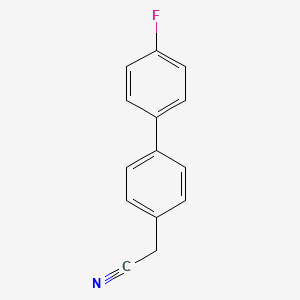
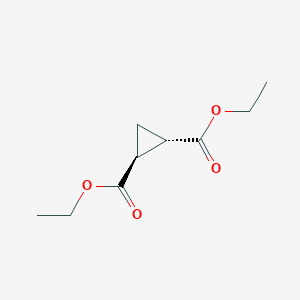
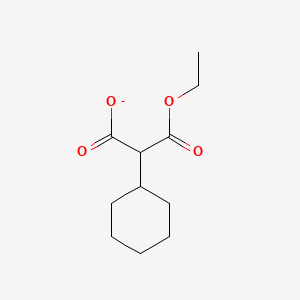
![N-cyclopentyl-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3024932.png)

